molecular formula C13H20N2OS2 B4313800 5-(METHYLSULFANYL)-3-(OCTYLOXY)-4-ISOTHIAZOLECARBONITRILE

5-(METHYLSULFANYL)-3-(OCTYLOXY)-4-ISOTHIAZOLECARBONITRILE

Cat. No.: B4313800
M. Wt: 284.4 g/mol
InChI Key: XCXIFXPBHYHOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(METHYLSULFANYL)-3-(OCTYLOXY)-4-ISOTHIAZOLECARBONITRILE: is a heterocyclic compound that features an isothiazole ring substituted with a methylthio group at the 5-position, an octyloxy group at the 3-position, and a cyano group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(METHYLSULFANYL)-3-(OCTYLOXY)-4-ISOTHIAZOLECARBONITRILE typically involves the following steps:

    Formation of the Isothiazole Ring: The isothiazole ring can be synthesized through the cyclization of appropriate precursors, such as thioamides and nitriles, under specific conditions.

    Introduction of Substituents: The methylthio and octyloxy groups can be introduced via nucleophilic substitution reactions. For example, the methylthio group can be added using methylthiolating agents, while the octyloxy group can be introduced using octyl halides in the presence of a base.

    Final Cyclization and Functionalization:

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The octyloxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like alkoxides or amines can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Various substituted isothiazole derivatives.

Scientific Research Applications

Chemistry:

    Building Block: The compound can serve as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.

Biology and Medicine:

Industry:

    Materials Science: The compound can be used in the development of novel materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action of 5-(METHYLSULFANYL)-3-(OCTYLOXY)-4-ISOTHIAZOLECARBONITRILE depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to inhibition or modulation of biological pathways. The presence of the cyano group and the isothiazole ring can enhance binding affinity and specificity to target molecules.

Comparison with Similar Compounds

  • 5-(methylthio)-3-(butyloxy)isothiazole-4-carbonitrile
  • 5-(methylthio)-3-(hexyloxy)isothiazole-4-carbonitrile
  • 5-(methylthio)-3-(decyloxy)isothiazole-4-carbonitrile

Comparison:

  • Uniqueness: The octyloxy group in 5-(METHYLSULFANYL)-3-(OCTYLOXY)-4-ISOTHIAZOLECARBONITRILE provides unique hydrophobic properties and potential for enhanced membrane permeability compared to shorter or longer alkoxy chains.
  • Chemical Properties: The length of the alkoxy chain can influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

5-methylsulfanyl-3-octoxy-1,2-thiazole-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2OS2/c1-3-4-5-6-7-8-9-16-12-11(10-14)13(17-2)18-15-12/h3-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCXIFXPBHYHOOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=NSC(=C1C#N)SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(METHYLSULFANYL)-3-(OCTYLOXY)-4-ISOTHIAZOLECARBONITRILE
Reactant of Route 2
Reactant of Route 2
5-(METHYLSULFANYL)-3-(OCTYLOXY)-4-ISOTHIAZOLECARBONITRILE
Reactant of Route 3
Reactant of Route 3
5-(METHYLSULFANYL)-3-(OCTYLOXY)-4-ISOTHIAZOLECARBONITRILE
Reactant of Route 4
Reactant of Route 4
5-(METHYLSULFANYL)-3-(OCTYLOXY)-4-ISOTHIAZOLECARBONITRILE
Reactant of Route 5
Reactant of Route 5
5-(METHYLSULFANYL)-3-(OCTYLOXY)-4-ISOTHIAZOLECARBONITRILE
Reactant of Route 6
5-(METHYLSULFANYL)-3-(OCTYLOXY)-4-ISOTHIAZOLECARBONITRILE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.